molecular formula C20H23N3O3S B12521334 1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651335-91-0

1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Cat. No.: B12521334
CAS No.: 651335-91-0
M. Wt: 385.5 g/mol
InChI Key: IJICIPXTFCGGFI-UHFFFAOYSA-N
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Description

1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a complex organic compound that belongs to the indazole class of heterocyclic compounds. Indazoles are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted benzenes.

    Methoxylation: Introduction of the methoxy group at the 6-position can be done using methanol in the presence of a base.

    Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.

    Piperidinylmethyl Substitution: The piperidinylmethyl group can be attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Acids: Hydrochloric acid, sulfuric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound might exert its effects through modulation of these targets, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole: The parent compound, known for its diverse biological activities.

    6-Methoxyindazole: Similar structure with a methoxy group at the 6-position.

    Phenylsulfonylindazole: Contains a phenylsulfonyl group, similar to the compound .

    Piperidinylmethylindazole: Contains a piperidinylmethyl group, similar to the compound .

Uniqueness

1H-Indazole, 6-methoxy-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is unique due to the combination of functional groups present in its structure. This combination can lead to unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

651335-91-0

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-6-methoxy-1-(piperidin-4-ylmethyl)indazole

InChI

InChI=1S/C20H23N3O3S/c1-26-16-7-8-18-19(13-16)23(14-15-9-11-21-12-10-15)22-20(18)27(24,25)17-5-3-2-4-6-17/h2-8,13,15,21H,9-12,14H2,1H3

InChI Key

IJICIPXTFCGGFI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2CC3CCNCC3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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